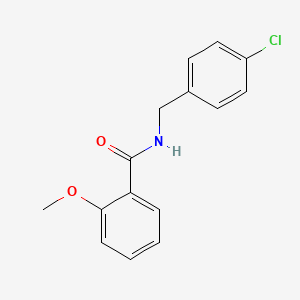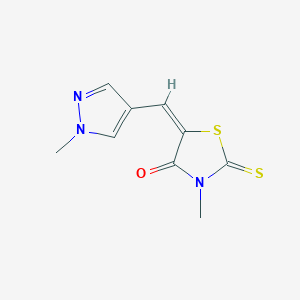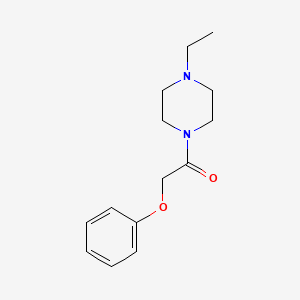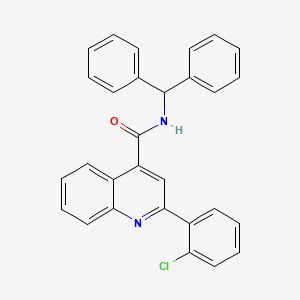![molecular formula C10H12N6O2S3 B10974326 3,3'-sulfanediylbis[N-(1,3,4-thiadiazol-2-yl)propanamide]](/img/structure/B10974326.png)
3,3'-sulfanediylbis[N-(1,3,4-thiadiazol-2-yl)propanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-sulfanediylbis[N-(1,3,4-thiadiazol-2-yl)propanamide]: is a complex organic compound featuring a unique structure that includes two 1,3,4-thiadiazole rings connected by a sulfur atom and linked to propanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-sulfanediylbis[N-(1,3,4-thiadiazol-2-yl)propanamide] typically involves the following steps:
Formation of 1,3,4-thiadiazole Rings: The initial step involves the synthesis of 1,3,4-thiadiazole rings. This can be achieved through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Linking with Sulfur: The two 1,3,4-thiadiazole rings are then linked via a sulfur atom. This can be done by reacting the thiadiazole derivatives with sulfur dichloride (SCl2) or other sulfur-containing reagents.
Attachment of Propanamide Groups: Finally, the propanamide groups are introduced through an amidation reaction. This involves reacting the intermediate compound with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Steps: Including recrystallization, chromatography, or distillation to achieve the desired purity levels.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole rings or the amide groups, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Thiadiazoles: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The thiadiazole rings are known for their antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anticancer Research: Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by targeting specific cellular pathways.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties.
Corrosion Inhibitors: Its ability to form stable complexes with metals makes it useful in preventing corrosion in industrial applications.
Mechanism of Action
The mechanism by which 3,3’-sulfanediylbis[N-(1,3,4-thiadiazol-2-yl)propanamide] exerts its effects depends on its application:
Antimicrobial Action: It likely disrupts microbial cell membranes or interferes with essential enzymatic processes within the cells.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
Catalytic Activity: When used as a ligand, it facilitates the formation of active catalytic sites on metal complexes, enhancing the efficiency of catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-sulfanediylbis[N-(1,3,4-thiadiazol-2-yl)acetamide]
- 3,3’-sulfanediylbis[N-(1,3,4-thiadiazol-2-yl)butanamide]
- 3,3’-sulfanediylbis[N-(1,3,4-thiadiazol-2-yl)pentanamide]
Uniqueness
Compared to similar compounds, 3,3’-sulfanediylbis[N-(1,3,4-thiadiazol-2-yl)propanamide] offers a balance of stability and reactivity due to the propanamide groups. This makes it particularly suitable for applications requiring both robust chemical properties and the ability to undergo specific reactions.
Properties
Molecular Formula |
C10H12N6O2S3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[3-oxo-3-(1,3,4-thiadiazol-2-ylamino)propyl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H12N6O2S3/c17-7(13-9-15-11-5-20-9)1-3-19-4-2-8(18)14-10-16-12-6-21-10/h5-6H,1-4H2,(H,13,15,17)(H,14,16,18) |
InChI Key |
KCQXIFUYQQGTCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCSCCC(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B10974245.png)

![4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide](/img/structure/B10974254.png)
![2-[1-(4-bromo-2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974260.png)
![3-[(3-methoxybenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B10974263.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974265.png)
![N-{3-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B10974273.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974280.png)
![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974283.png)



![N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B10974315.png)
